1-(2-Fluoro-3-methoxyphenyl)piperazine
Overview
Description
1-(2-Fluoro-3-methoxyphenyl)piperazine is a chemical compound with the CAS Number: 1121613-59-9 . It has a molecular weight of 210.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15FN2O/c1-15-10-4-2-3-9 (11 (10)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 . This indicates the molecular structure of the compound.It is stored at room temperature and appears as a powder . The compound’s molecular weight is 210.25 .
Scientific Research Applications
PET Imaging and Neurotransmission Studies
- [18F]p-MPPF as a 5-HT1A Antagonist : The compound [18F]p-MPPF, which includes the 1-(2-Fluoro-3-methoxyphenyl)piperazine structure, has been used as a 5-HT1A antagonist in positron emission tomography (PET) studies to explore serotonergic neurotransmission. This research encompasses chemistry, radiochemistry, and PET imaging in animals and humans, providing insights into serotonin receptor function and potential applications in neurological disorders (Plenevaux et al., 2000).
Synthesis and Pharmacology
- Development of Dopamine Uptake Inhibitors : Research into the synthesis of compounds like GBR-12909, which shares structural similarities with this compound, has been significant for understanding dopamine uptake inhibition. This research focuses on improving synthesis processes and yields, which is crucial for the development of pharmacological agents targeting dopamine-related disorders (Ironside et al., 2002).
Cancer Research
- Study of Cancer Cell Apoptosis : A compound structurally related to this compound demonstrated effectiveness in inducing apoptosis in cancer cells and causing cell cycle arrest. This research offers insights into novel cancer treatments and the mechanisms of action of potential anticancer compounds (Lee et al., 2013).
Receptor Binding Studies
- Serotonin-Selective Reuptake Inhibitors (SSRIs) : Compounds including this compound have been synthesized as potential SSRIs. These studies contribute to the understanding of serotonin reuptake mechanisms and could lead to the development of antidepressants with improved side effect profiles (Dorsey et al., 2004).
Bioactivity and Pharmacological Potential
- Mannich Bases with Piperazines : Research involving Mannich bases with this compound showed cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. These studies are vital for drug discovery, providing a foundation for the development of new therapeutic agents (Gul et al., 2019).
Fluorescent Ligands for Receptor Imaging
- Synthesis of Environment-Sensitive Fluorescent Ligands : The synthesis of fluorescent ligands based on 1-(2-methoxyphenyl)piperazine, related to this compound, has been explored for visualizing 5-HT1A receptors. This research is crucial for developing imaging agents for neuroscience research (Lacivita et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Piperazine derivatives are often found in drugs or bioactive molecules due to their impact on the physicochemical properties of the final molecule .
Mode of Action
Piperazine derivatives are generally used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
properties
IUPAC Name |
1-(2-fluoro-3-methoxyphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-15-10-4-2-3-9(11(10)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACXPIAFKDEUQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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